Tert-butyl 1-aminocyclopropanecarboxylate
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Overview
Description
Tert-butyl 1-aminocyclopropanecarboxylate: is a chemical compound with the molecular formula C8H15NO2. It is a derivative of 1-aminocyclopropanecarboxylic acid, where the amino group is protected by a tert-butyl ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Glycine Equivalents: One common method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives.
Cyclopropanation of Alkenes: This method involves the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates.
Industrial Production Methods: The industrial production of tert-butyl 1-aminocyclopropanecarboxylate typically involves large-scale synthesis using the above methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 1-aminocyclopropanecarboxylate can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Reduction: Reduction reactions can be performed to modify the amino group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Tert-butyl 1-aminocyclopropanecarboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound is used to study the effects of cyclopropane-containing amino acids on biological systems. It serves as a model compound for understanding the behavior of similar molecules in biological contexts.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the design and synthesis of peptidomimetics and other bioactive molecules.
Industry: The compound finds applications in the chemical industry as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 1-aminocyclopropanecarboxylate involves its interaction with various molecular targets. The tert-butyl group serves as a protecting group for the amino group, allowing for selective reactions at other sites. The cyclopropane ring provides rigidity to the molecule, influencing its reactivity and interactions with biological targets.
Comparison with Similar Compounds
1-Aminocyclopropanecarboxylic Acid: This compound is the parent molecule of tert-butyl 1-aminocyclopropanecarboxylate and shares similar structural features.
Cyclopropanecarboxylic Acid Derivatives: Other derivatives of cyclopropanecarboxylic acid, such as coronamic acid and norcoronamic acid, exhibit similar properties and applications.
Uniqueness: this compound is unique due to the presence of the tert-butyl protecting group, which enhances its stability and allows for selective reactions. The cyclopropane ring adds rigidity, making it a valuable building block in synthetic chemistry.
Biological Activity
Tert-butyl 1-aminocyclopropanecarboxylate (TBAC) is a compound that has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and agricultural sciences. This article explores the biological activity of TBAC, highlighting its mechanisms of action, metabolic stability, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropane structure and the presence of an amino group. The structural formula can be represented as follows:
This compound exhibits properties that facilitate its interaction with biological systems, making it a subject of interest for various studies.
Enzyme Interaction
TBAC acts as a substrate for various enzymes, leading to the formation of active intermediates that participate in biochemical reactions. Its mechanism of action involves:
- Substrate Activity : TBAC can be metabolized by enzymes such as cytochrome P450 isoforms (CYPs), which are crucial in drug metabolism. Studies indicate that TBAC undergoes oxidation primarily at the tert-butyl group, leading to the formation of alcohol derivatives .
- ACC Deaminase Activity : Similar compounds have been shown to exhibit ACC deaminase activity, which is significant in promoting plant growth by lowering ethylene levels. This activity is particularly relevant in agricultural applications where plant growth regulation is desired .
Metabolic Stability
The metabolic stability of TBAC is crucial for its efficacy as a biological agent. Research has indicated that the tert-butyl group can lead to rapid metabolism, affecting the compound's bioavailability. Strategies to enhance metabolic stability include:
- Structural Modifications : Replacing the tert-butyl group with more stable moieties, such as trifluoromethyl groups, has shown improved metabolic stability in vitro and in vivo . This modification reduces hepatic clearance and increases half-life.
Compound Type | Metabolic Stability (in vitro) | Half-life (min) |
---|---|---|
This compound | Low | 63 |
Trifluoromethyl analog | High | 114 |
Plant Growth Promotion
A study focused on the application of TBAC-related compounds demonstrated their effectiveness in promoting plant growth through ACC deaminase activity. Bacterial isolates capable of utilizing ACC were screened, revealing significant growth enhancement in plants treated with these isolates .
Toxicity Screening
Research has established a "Vascular Sphere in Dish" model for toxicity screening using human vascular cells. In this context, compounds similar to TBAC were evaluated for their cytotoxic effects, indicating that modifications to the molecular structure can significantly alter biological responses .
Properties
IUPAC Name |
tert-butyl 1-aminocyclopropane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(2,3)11-6(10)8(9)4-5-8/h4-5,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRMBQTWQAYARV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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